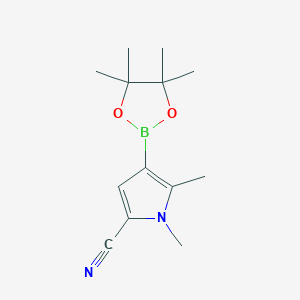
2-(2-chlorophenyl)-1H-1,3-benzodiazol-5-amine dihydrochloride
Overview
Description
Synthesis Analysis
Several synthetic methods exist for the preparation of this compound. One approach involves the condensation of 2-amino-5-chlorobenzophenone with o-phenylenediamine under appropriate conditions. The reaction proceeds through cyclization to form the benzodiazole ring, followed by chlorination to introduce the second chlorine atom. Detailed synthetic routes and optimization parameters can be found in relevant literature .
Scientific Research Applications
Synthesis and Antimicrobial Activities
- The synthesis of formazans from a Mannich base related to 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole has been explored for antimicrobial properties. These compounds showed moderate activity against pathogenic bacterial and fungal strains, indicating the potential for developing new antimicrobial agents (Sah et al., 2014).
Chemical Synthesis and Characterization
- Research on the synthesis of 1,3,4-thiadiazole derivatives and their structural characterization through IR, and NMR has been reported. Such studies contribute to the development of novel compounds with potential applications in medicinal chemistry and materials science (Ling, 2007).
Corrosion Inhibition
- Studies on thiazole and thiadiazole derivatives have investigated their performance as corrosion inhibitors for iron, using density functional theory (DFT) calculations and molecular dynamics simulations. This research indicates the relevance of such compounds in materials science, particularly for protecting metals against corrosion (Kaya et al., 2016).
Novel Synthetic Routes
- The development of novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives through carbodiimide condensation showcases advanced synthetic methodologies for creating complex molecules with potential biological or material applications (Yu et al., 2014).
Antimicrobial and Antifungal Evaluation
- The exploration of novel compounds for antimicrobial and antifungal activities continues to be a significant area of research. Studies on condensed new triazolopyrimidines and their evaluation against various microbial strains highlight the ongoing search for more effective antimicrobial agents (Vora & Vyas, 2019).
Future Directions
properties
IUPAC Name |
2-(2-chlorophenyl)-3H-benzimidazol-5-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3.2ClH/c14-10-4-2-1-3-9(10)13-16-11-6-5-8(15)7-12(11)17-13;;/h1-7H,15H2,(H,16,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAQTPWBKVLKMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)N)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-1H-1,3-benzodiazol-5-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride](/img/structure/B1454822.png)


